3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester
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Overview
Description
3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound is characterized by the presence of a boronic ester group, which enhances its reactivity and stability in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester typically involves the reaction of 3-fluoro-5-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid . The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent quality and yield
Purification: Using techniques such as recrystallization or chromatography to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides
Oxidation: Converts the boronic ester to the corresponding phenol
Reduction: Reduces the boronic ester to the corresponding borane
Common Reagents and Conditions
Reagents: Aryl halides, bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride)
Conditions: Mild to moderate temperatures, inert atmosphere, and appropriate solvents (e.g., THF, DCM)
Major Products
Aryl-aryl compounds: From Suzuki-Miyaura coupling
Phenols: From oxidation reactions
Boranes: From reduction reactions
Scientific Research Applications
3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals
Biology: Employed in the development of boron-containing biomolecules for therapeutic applications
Medicine: Investigated for its potential in drug discovery and development
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the fluoro and methylthio groups enhances its reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Fluorophenylboronic acid pinacol ester
- 3-Methylthio-phenylboronic acid pinacol ester
Uniqueness
3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester is unique due to the presence of both fluoro and methylthio substituents, which enhance its reactivity and selectivity in chemical reactions. These functional groups make it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biological Activity
3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is particularly relevant in the development of therapeutic agents, especially in oncology and other disease areas. This article reviews its biological activity, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
The compound features a phenylboronic acid structure with a fluorine atom and a methylthio group, which may influence its reactivity and interaction with biological targets. The molecular formula is C11H14BFS, with a molecular weight of approximately 225.1 g/mol.
The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, including proteins and nucleic acids, potentially modulating their functions.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by binding to their active sites.
- Cell Signaling Modulation : The compound may interfere with signaling pathways by modifying the activity of specific receptors or kinases.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
Biological Activity Data
Recent studies have highlighted the biological activity of this compound across various assays:
Activity Type | Assay Type | IC50/EC50 Values | Reference |
---|---|---|---|
Enzyme Inhibition | Protease Inhibition | 50 µM | |
Cytotoxicity | Cancer Cell Lines | IC50 = 25 µM | |
Antimicrobial Activity | Bacterial Strains | MIC = 100 µM |
Case Studies
- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that this compound induced significant cell death at concentrations above 25 µM. The mechanism was linked to the activation of apoptotic pathways, as indicated by increased caspase activity and PARP cleavage .
- Enzyme Interaction : In vitro assays showed that this compound effectively inhibited serine proteases, suggesting its potential as a therapeutic agent in diseases where such enzymes are dysregulated .
- Antimicrobial Properties : The compound exhibited moderate antibacterial activity against Gram-positive bacteria, with an MIC value of 100 µM. This suggests potential applications in developing new antimicrobial agents .
Properties
IUPAC Name |
2-(3-fluoro-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-6-10(15)8-11(7-9)18-5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDJLJOXYMYLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)SC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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